molecular formula C12H25ClN2O2 B3094191 tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride CAS No. 1255717-45-3

tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride

Cat. No.: B3094191
CAS No.: 1255717-45-3
M. Wt: 264.79
InChI Key: JMGXTBCCRNUUAV-UHFFFAOYSA-N
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Description

tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H25ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-piperidinylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The process involves the same basic steps as the laboratory synthesis but with adjustments to accommodate larger quantities of reagents and to ensure consistent product quality. Industrial production may also involve additional purification steps to meet regulatory standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various intermediates and final products.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The piperidinylmethyl group plays a crucial role in binding to the target site, while the carbamate moiety can undergo hydrolysis to release active intermediates .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • tert-Butyl (2-piperidin-3-ylethyl)carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate

Uniqueness

tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical reactions is required .

Properties

IUPAC Name

tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10;/h10,13H,5-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGXTBCCRNUUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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